molecular formula C21H26ClN3O3S B2821571 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 449784-85-4

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2821571
CAS No.: 449784-85-4
M. Wt: 435.97
InChI Key: FFPMELDZYCGDGJ-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), with a well-documented specificity for the JNK3 isoform source . This compound is a critical research tool in neuropharmacology and cell biology for investigating the JNK signaling pathway, which is a key mediator of cellular stress responses, apoptosis, and inflammation source . Its primary research value lies in its application in models of neurological disorders, where JNK3 inhibition has been shown to provide neuroprotective effects, reducing neuronal apoptosis in experimental models of Parkinson's disease and other neurodegenerative conditions source . By selectively antagonizing JNK3-mediated phosphorylation events, this inhibitor allows researchers to dissect the contribution of this specific kinase isoform in complex pathological processes, thereby facilitating the validation of JNK3 as a therapeutic target and aiding in the development of novel treatment strategies for CNS diseases.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-20(2,3)25-18(16-12-29(27,28)13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPMELDZYCGDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in the Thienopyrazole Class

Thienopyrazole derivatives are explored for diverse pharmacological activities. Key structural variations include:

  • Substituents on the pyrazole ring : The tert-butyl group in the target compound contrasts with smaller alkyl or aryl groups in analogues like niclosamide derivatives , where nitro or chloro substituents are common .
  • Sulfone vs.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Activity
Target Compound Thienopyrazole tert-butyl, 4-chlorophenyl, sulfone Unknown (hypothetical)
Niclosamide (WHO Essential Medicine) Salicylanilide Chlorophenyl, nitro Anthelmintic, TMEM16A antagonist
Nitazoxanide Nitrothiazole Nitro, thiazole Antiprotozoal, TMEM16A antagonist
Tizoxanide (Nitazoxanide metabolite) Des-nitro thiazole Chlorophenyl Broad-spectrum antiviral

Key Observations :

  • Nitro vs. Chloro : Niclosamide’s nitro group is replaceable with chlorine (as in tizoxanide) without losing TMEM16A antagonism, suggesting the target compound’s 4-chlorophenyl group may retain bioactivity while reducing toxicity .

Functional Analogues: Cyclopentanecarboxamide Derivatives

The 1-(4-chlorophenyl)cyclopentanecarboxamide moiety is structurally analogous to carboxamide groups in kinase inhibitors (e.g., imatinib) and protease inhibitors. Comparisons include:

  • Cyclopentane vs. Cyclohexane : The smaller cyclopentane ring increases conformational rigidity, which may improve binding specificity.
  • Chlorophenyl Positioning : The para-chloro substitution optimizes steric and electronic interactions, as seen in drugs like chlorambucil.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiosemicarbazides with α,β-unsaturated ketones under reflux conditions (e.g., xylene at 140°C).
  • Step 2 : Functionalization of the core with the tert-butyl group and 4-chlorophenylcyclopentanecarboxamide moiety using coupling agents like EDC/HOBt in DMF .
  • Analytical Confirmation :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl resonances (~170 ppm).
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ±3 ppm).
    • X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity studies .

Basic: How are key functional groups (e.g., sulfone, cyclopentane) identified spectroscopically?

  • Sulfone Group (SO₂) :
    • IR : Strong asymmetric/symmetric stretching vibrations at 1300–1150 cm⁻¹.
    • ¹H NMR : Deshielding effects on adjacent protons (e.g., thieno ring protons shifted downfield).
  • Cyclopentane Carboxamide :
    • ¹³C NMR : Carbonyl carbon at ~170 ppm; cyclopentane carbons appear as multiplet clusters in DEPT-135 .

Advanced: What methodologies are recommended for analyzing reaction by-products and optimizing purity?

  • By-Product Identification :
    • HPLC-MS/MS : Detects impurities at trace levels (e.g., dechlorinated or oxidized derivatives).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from side products.
  • Optimization :
    • DoE (Design of Experiments) : Use fractional factorial designs to assess variables (temperature, solvent polarity) affecting yield/purity .
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes thermal decomposition .

Advanced: How can computational methods streamline reaction design for this compound?

  • Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, identifying energetically favorable pathways .
  • Machine Learning : Trains models on existing thienopyrazole synthesis data to predict optimal conditions (e.g., solvent selection, catalyst loading) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cell Viability : MTT assays against cancer lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).
  • Target Engagement : SPR (Surface Plasmon Resonance) measures binding kinetics to putative targets (e.g., COX-2 or PI3K) .

Advanced: How can solubility and stability under physiological conditions be systematically studied?

  • Solubility : Shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4).
  • Stability :
    • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
    • LC-MS Stability Indicating Method : Tracks degradation products (e.g., hydrolysis of the carboxamide group).
    • DSC/TGA : Assess thermal stability and polymorphic transitions .

Advanced: What techniques elucidate its interaction with biological targets at the molecular level?

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics Simulations : Predicts dynamic interactions (e.g., hydrogen bonding with active-site residues) .

Advanced: How should researchers address contradictory data in biological activity studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., enzyme vs. cell-based results) to identify assay-specific artifacts.
  • Orthogonal Validation : Confirm activity using unrelated methods (e.g., Western blot for target inhibition after SPR).
  • In Silico ADMET Profiling : Use tools like SwissADME to rule out false positives from poor pharmacokinetic properties .

Advanced: What comparative studies distinguish this compound from structural analogs?

  • SAR (Structure-Activity Relationship) : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with isopropyl) and compare:
    • Pharmacological Data : IC₅₀ values, selectivity ratios.
    • Physicochemical Properties : LogP, solubility, metabolic stability.
  • Crystallographic Overlays : Compare binding conformations with analogs (e.g., differences in dihedral angles affecting target engagement) .

Advanced: What advanced reactor designs improve scalability and reproducibility?

  • Flow Chemistry : Continuous synthesis in microreactors enhances heat/mass transfer, reducing batch-to-batch variability.
  • PAT (Process Analytical Technology) : In-line FTIR or Raman monitors reaction progress in real-time.
  • High-Throughput Screening : Automated platforms optimize conditions (e.g., solvent/catalyst combinations) for gram-scale production .

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